2,4,6-Triethylaniline

Olefin polymerization α-diimine ligands Thermal stability

2,4,6-Triethylaniline (CAS: 19779-32-9) is a trialkyl-substituted aromatic amine (C12H19N, MW: 177.29 g/mol) characterized by ethyl groups occupying all three ortho/para positions (2, 4, and of the aniline ring. This fully substituted 2,4,6-pattern imposes substantial steric hindrance around the amine nitrogen while providing a calculated XLogP3 of 3.6 and topological polar surface area of 26 Ų.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 19779-32-9
Cat. No. B3049202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triethylaniline
CAS19779-32-9
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)CC)N)CC
InChIInChI=1S/C12H19N/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6,13H2,1-3H3
InChIKeyQJWHZMGVPAUALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triethylaniline CAS 19779-32-9: Sterically Hindered Aromatic Amine Procurement Specification and Comparator Analysis


2,4,6-Triethylaniline (CAS: 19779-32-9) is a trialkyl-substituted aromatic amine (C12H19N, MW: 177.29 g/mol) characterized by ethyl groups occupying all three ortho/para positions (2, 4, and 6) of the aniline ring [1]. This fully substituted 2,4,6-pattern imposes substantial steric hindrance around the amine nitrogen while providing a calculated XLogP3 of 3.6 and topological polar surface area of 26 Ų [1]. The compound serves as a building block for sterically demanding ligand architectures, a precursor in specialized dye and pharmaceutical synthesis, and a documented component in antioxidant formulations for lubricants [2][3][4]. Commercial availability from multiple global suppliers with purity specifications typically at 95% supports its use as a research intermediate and industrial additive component .

Why Substituting 2,4,6-Triethylaniline with 2,4,6-Trimethylaniline or Other Analogs Requires Rigorous Requalification


2,4,6-Triethylaniline and its closest analog, 2,4,6-trimethylaniline (mesidine, CAS 88-05-1), differ fundamentally in their steric and electronic profiles despite sharing the 2,4,6-substitution pattern . The ethyl groups provide a larger van der Waals radius and greater conformational flexibility than methyl groups, directly influencing ligand geometry, catalyst pocket dimensions, and polymer microstructure in catalytic applications [1]. In ligand design, the ethyl-to-methyl substitution alters the bite angle and axial shielding properties of derived α-diimine complexes, which can affect catalytic activity retention at elevated temperatures and the branching density of resulting polyethylene [1]. Furthermore, 2,4,6-triethylaniline is specifically named in antioxidant patent formulations alongside 2-sec-butyl-6-ethylaniline, indicating that substitution pattern and alkyl chain length are both critical parameters for oxidative stabilization performance [2]. Substituting with unsubstituted aniline or mono/di-alkyl variants would eliminate the steric protection essential for applications requiring axial shielding of metal centers or resistance to oxidative coupling at the amine nitrogen [1][2].

2,4,6-Triethylaniline: Quantitative Differentiation Evidence Versus Structural Analogs


Catalytic Activity Retention at 100°C in Ethylene Polymerization Using 2,4,6-Trialkylaniline-Derived α-Diimine Nickel Complexes

In a 2024 study evaluating nonsymmetrical α-diimine nickel precatalysts, complexes incorporating 2,4,6-trialkylaniline moieties (including the triethyl variant) demonstrated retention of catalytic activity at 100°C with a measured value of 1.4 × 10⁶ g mol⁻¹ h⁻¹, compared to a peak activity of 20.3 × 10⁶ g mol⁻¹ h⁻¹ at 30°C [1]. While a direct head-to-head comparison with 2,4,6-trimethylaniline-derived complexes under identical conditions was not reported in this study, the observed thermal stability is attributed to the axial steric hindrance provided by the 2,4,6-trialkyl substitution pattern [1]. The activity retention at elevated temperature contrasts with typical behavior of less hindered α-diimine nickel systems, which often exhibit rapid deactivation above 60-80°C due to C–H activation pathways [1].

Olefin polymerization α-diimine ligands Thermal stability Polyethylene elastomer

Lipophilicity and Predicted Membrane Permeability Differentiation from 2,4,6-Trimethylaniline

Computational predictions using the ACD/Labs Percepta Platform provide quantitative differentiation between 2,4,6-triethylaniline and its trimethyl analog in terms of lipophilicity and predicted pharmacokinetic behavior [1][2]. 2,4,6-Triethylaniline has a calculated ACD/LogP of 3.91, compared to a reported LogP of approximately 2.4 for 2,4,6-trimethylaniline (PubChem XLogP3: 2.3) [1][2]. This LogP difference of approximately 1.5 log units corresponds to a predicted ~30-fold increase in octanol-water partition coefficient. The ethyl-substituted compound exhibits an ACD/LogD (pH 7.4) of 3.13 and a predicted bioconcentration factor (BCF) of 139.82, indicating moderate bioaccumulation potential [1]. In contrast, the trimethyl analog, with lower lipophilicity, would be expected to show reduced membrane permeability and different tissue distribution characteristics [2].

Drug design ADME prediction Lipophilicity Blood-brain barrier

Inclusion as a Defined Component (5-20 wt%) in Industrial Alkylation Residual Antioxidant Mixtures

U.S. Patent 4,269,720 (assigned to Ethyl Corporation) identifies 2,4,6-triethylaniline as a key component (5-20 wt%) of a residual product mixture obtained from the aluminum-catalyzed alkylation of aniline with ethylene [1]. The patent specifically claims compositions containing alkyl anilines with ethyl and butyl substitution patterns for stabilizing organic materials against oxidative degradation [1]. The same residual mixture contains diethyl-sec-butylaniline isomers (1-10 wt%) and 2-sec-butyl-6-ethylaniline [1]. This compositional data demonstrates that 2,4,6-triethylaniline is not merely a theoretical species but a practically obtainable component in industrial alkylation processes, with its formation dependent on specific reaction conditions (200-400°C under 500-2000 psig ethylene pressure) [1]. The EPA Substance Registry also documents ethylated aniline distillation residues (CAS 72207-55-7) containing 2,4,6-triethylaniline as a constituent of commercial alkylation byproducts [2].

Lubricant additive Oxidation stability Industrial byproduct Antioxidant

Steric Parameter Differentiation: Molecular Volume and Rotatable Bond Count Versus 2,4,6-Trimethylaniline

Quantitative structural comparison reveals that 2,4,6-triethylaniline (C12H19N, MW: 177.29 g/mol) possesses a predicted molar volume of 190.2 ± 3.0 cm³ and three rotatable bonds (C–C bonds of ethyl groups), compared to 2,4,6-trimethylaniline (C9H13N, MW: 135.21 g/mol) which has a predicted molar volume of approximately 142 cm³ and zero rotatable bonds on the methyl substituents [1][2]. The molecular weight difference of 42.08 g/mol (31% increase) and the molar volume increase of approximately 48 cm³ (34% increase) directly quantify the enhanced steric bulk of the triethyl analog [1]. The presence of three rotatable C–C bonds introduces conformational flexibility absent in the trimethyl derivative, allowing dynamic adjustment of the steric shield around the amine nitrogen in solution [1]. This structural differentiation has direct implications for ligand design, where the ethyl groups provide a larger and conformationally adaptable steric footprint for axial site blocking in transition metal complexes [3].

Steric hindrance Ligand design Molecular modeling QSAR

Evidence-Backed Procurement Scenarios for 2,4,6-Triethylaniline Based on Quantifiable Differentiation


High-Temperature Olefin Polymerization Catalyst Development

For research groups developing α-diimine nickel or palladium catalysts for ethylene polymerization, 2,4,6-triethylaniline serves as a precursor for ligand frameworks requiring enhanced axial steric protection. Evidence from 2024 literature demonstrates that complexes incorporating 2,4,6-trialkylaniline-derived moieties retain catalytic activity of 1.4 × 10⁶ g mol⁻¹ h⁻¹ at 100°C, enabling operation under industrially relevant high-temperature conditions that would deactivate less-hindered systems [4]. The triethyl substitution pattern provides sufficient steric bulk (molar volume 190.2 cm³) to suppress chain transfer and catalyst deactivation pathways while still allowing monomer coordination. Procurement of this compound is justified when the research objective requires systematic investigation of alkyl chain length effects on catalyst thermostability and polymer microstructure control.

Sterically Demanding Ligand Synthesis for Transition Metal Complexes

When designing N-heterocyclic carbene (NHC) precursors or α-diimine ligands that require precise control over metal center shielding, 2,4,6-triethylaniline offers a quantifiably larger steric footprint than its trimethyl analog (molar volume +34%, molecular weight +31%) [4]. The three rotatable C–C bonds of the ethyl groups provide conformational adaptability that methyl substituents cannot offer, potentially allowing dynamic adjustment of the steric environment during catalysis [4]. This compound should be procured when the synthetic target involves condensation with glyoxal to form 1,2-diimine ligands or as a building block for bulky aniline-derived frameworks where enhanced lipophilicity (LogP 3.91 versus 2.3 for trimethyl analog) is a design criterion for solubility or membrane partitioning properties [4][5].

Lubricant Antioxidant Formulation and Alkylated Aniline Byproduct Analysis

For industrial laboratories developing or analyzing amine-based antioxidant packages for lubricating oils, 2,4,6-triethylaniline is relevant as both a reference standard and a potential formulation component. Patent documentation establishes that this compound constitutes 5-20 wt% of the residual product from aniline alkylation with ethylene under specific industrial conditions (200-400°C, 500-2000 psig ethylene pressure) [4]. Procurement of analytical-grade 2,4,6-triethylaniline is warranted for method development, impurity profiling, and quantitative analysis of ethylated aniline distillation residues (CAS 72207-55-7) [5]. This compound serves as a key marker for process monitoring and quality control in the production of alkylated aniline-based antioxidant mixtures.

Pharmaceutical Intermediate with Controlled Lipophilicity and CNS Penetration Potential

In medicinal chemistry programs requiring aromatic amine building blocks with predictable ADME properties, 2,4,6-triethylaniline provides a quantifiably higher lipophilicity profile (LogP 3.91) compared to 2,4,6-trimethylaniline (LogP ~2.3), translating to a ~30-fold increase in octanol-water partition coefficient [4]. The predicted LogD of 3.13 at pH 7.4 and BCF of 139.82 indicate moderate membrane permeability and potential CNS accessibility [4]. This compound should be selected over less lipophilic analogs when the target compound requires enhanced passive membrane diffusion, blood-brain barrier penetration, or specific tissue distribution characteristics driven by increased hydrophobicity. Procurement is justified for structure-activity relationship (SAR) studies exploring the impact of alkyl chain length on pharmacokinetic parameters and target engagement.

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